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molecular formula C7H9NO3 B8701976 methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate

methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate

Cat. No. B8701976
M. Wt: 155.15 g/mol
InChI Key: UGRUQEPTKMIXCF-UHFFFAOYSA-N
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Patent
US09365574B2

Procedure details

A mixture of acetamide (1.312 g, 22.21 mmol) and methyl chloroacetoacetate in 20 mL of 1,4-dioxane and 20 mL of toluene was heated at 120° C. for 4 hours. The solution was concentrated and the residue was purified by silica gel chromatography using a hexanes/EtOAc gradient to give the indicated compound (a pale yellow oil). 1H NMR (CDCl3, 500 MHz) δ 7.58 (1H, s), 3.78 (3H, s), 3.64 (2H, s), 2.51 (3H, s).
Quantity
1.312 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[O:3])[CH3:2].Cl[CH2:6][C:7](=O)[CH2:8][C:9]([O:11][CH3:12])=[O:10]>O1CCOCC1.C1(C)C=CC=CC=1>[CH3:2][C:1]1[O:3][CH:6]=[C:7]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[N:4]=1

Inputs

Step One
Name
Quantity
1.312 g
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC(=O)OC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to give the indicated compound (a pale yellow oil)

Outcomes

Product
Name
Type
Smiles
CC=1OC=C(N1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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